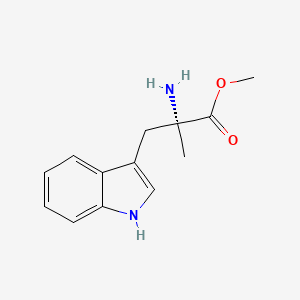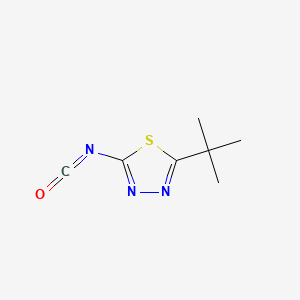
2-methyl-N-pyridin-2-ylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-pyridin-2-ylpropanamide is an organic compound that features a pyridine ring attached to a 2-methylpropanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-N-pyridin-2-ylpropanamide typically involves the reaction of 2-pyridinecarboxylic acid with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 2-methyl-N-pyridin-2-ylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-(2-pyridyl)-2-methylpropanoic acid.
Reduction: Reduction of the amide group can yield N-(2-pyridyl)-2-methylpropanamine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products:
Oxidation: N-(2-pyridyl)-2-methylpropanoic acid.
Reduction: N-(2-pyridyl)-2-methylpropanamine.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
2-methyl-N-pyridin-2-ylpropanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-methyl-N-pyridin-2-ylpropanamide depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The pyridine ring can interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
N-(2-Pyridyl)acetamide: Similar structure but with an acetamide group instead of a 2-methylpropanamide group.
N-(2-Pyridyl)benzamide: Contains a benzamide group, offering different steric and electronic properties.
N-(2-Pyridyl)thiourea: Features a thiourea group, which can form different types of interactions with molecular targets.
Uniqueness: 2-methyl-N-pyridin-2-ylpropanamide is unique due to the presence of the 2-methylpropanamide group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its solubility and stability, making it a valuable compound in various applications.
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-methyl-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C9H12N2O/c1-7(2)9(12)11-8-5-3-4-6-10-8/h3-7H,1-2H3,(H,10,11,12) |
InChI Key |
UJGGWVZXDWWEAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC=N1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1H-inden-3-yl]methylamine](/img/structure/B8616704.png)













